(R)-2-Amino-2-(3,5-difluorophenyl)ethanol hydrochloride
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Overview
Description
Molecular Structure Analysis
The molecular structure of “®-2-Amino-2-(3,5-difluorophenyl)ethanol hydrochloride” consists of 8 carbon atoms, 10 hydrogen atoms, 1 chlorine atom, 2 fluorine atoms, and 1 nitrogen atom .
Physical And Chemical Properties Analysis
“®-2-Amino-2-(3,5-difluorophenyl)ethanol hydrochloride” is a compound with a molecular weight of 209.62 . The storage temperature is not specified .
Scientific Research Applications
Biocatalysis in Synthesis of Related Compounds
Enzymatic Processes for Chiral Intermediates : The synthesis of chiral intermediates like (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol, which is structurally similar to (R)-2-Amino-2-(3,5-difluorophenyl)ethanol hydrochloride, has been achieved using enzymatic processes. Ketoreductase KR-01 was utilized to convert related ketones into chiral alcohols with high enantioselectivity and yield, highlighting the efficiency of biocatalytic methods in producing chiral intermediates for pharmaceutical applications (Guo et al., 2017).
Catalytic Anti-Prelog’s Bioreduction : The enzyme Bc-SDR from Burkholderia cenocepacia showed excellent anti-Prelog’s stereoselectivity in reducing acetophenone derivatives to produce chiral alcohols, such as (R)-3,5-Bis(trifluoromethyl)phenyl ethanol. This finding demonstrates the potential of using specific enzymes for the efficient preparation of aromatic chiral alcohols, which are valuable in pharmaceutical synthesis (Yu et al., 2018).
Mutations Enhancing Bioreductive Production : Single mutations in the ketoreductase ChKRED20 have shown to significantly enhance its activity in producing enantiopure chiral intermediates. This research illustrates the potential of directed mutagenesis to improve biocatalysts for the efficient production of specific chiral compounds (Zhao et al., 2017).
Biocatalytic Synthesis of Related Chiral Intermediates
Use of Whole Cells in Asymmetric Reduction : Candida ontarioensis cells have been used for the asymmetric reduction of related ketones to produce chiral intermediates like (R)-2-Chloro-1-(3-chlorophenyl)ethanol. This method offers a practical and efficient approach for the preparation of such chiral intermediates, highlighting the versatility of microbial cells in biocatalysis (Ni et al., 2012).
Asymmetric Synthesis with Transfer Hydrogenation : The asymmetric transfer hydrogenation process has been employed to synthesize R-3,5-(trifluoro-dimethyl) benzene ethanol, showcasing an effective method for obtaining chiral alcohols from ketones. This method could be applicable to the synthesis of related compounds (Xiao-peng, 2013).
Highly Enantioselective Biotransformation : A newly isolated bacterial strain, Acinetobacter sp., demonstrated the ability to convert related ketones to chiral alcohols with high stereoselectivity. This method provides a novel biocatalytic route for synthesizing chiral intermediates, indicating the potential for producing compounds like this compound (Miao et al., 2019).
Safety and Hazards
properties
IUPAC Name |
(2R)-2-amino-2-(3,5-difluorophenyl)ethanol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2NO.ClH/c9-6-1-5(8(11)4-12)2-7(10)3-6;/h1-3,8,12H,4,11H2;1H/t8-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFBOQSJNFZSBBC-QRPNPIFTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)F)C(CO)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C=C1F)F)[C@H](CO)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClF2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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